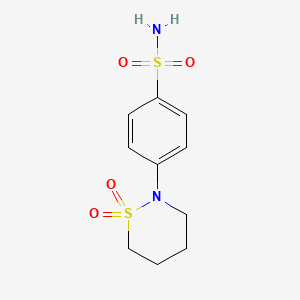

Sulthiame

Übersicht

Beschreibung

Sulthiame ist ein Carboanhydrase-Hemmer, der hauptsächlich zur Behandlung von benignen fokalen Epilepsien im Kindesalter eingesetzt wird. Er hat sich auch als Zusatztherapie bei verschiedenen anderen refraktären Epilepsien als nützlich erwiesen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Benzolsulfonamid mit verschiedenen Reagenzien beinhaltet, um die endgültige Verbindung zu bilden. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind oft nicht öffentlich zugänglich.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch einen kontrollierten chemischen Syntheseprozess hergestellt, der eine hohe Reinheit und Ausbeute gewährleistet. Das Verfahren umfasst die Verwendung von Spezialausrüstung und -bedingungen, um die Integrität der Verbindung zu erhalten.

Wissenschaftliche Forschungsanwendungen

Sulthiame hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung in Studien zur Carboanhydrase-Hemmung und Sulfonamidchemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Enzymaktivität und zelluläre Prozesse.

Medizin: Primär zur Behandlung von Epilepsie eingesetzt, insbesondere von benignen fokalen Epilepsien im Kindesalter. Es wurde auch auf seine potenzielle Verwendung bei anderen neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Antiepileptika und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Carboanhydrase . Diese Hemmung führt zu einer Abnahme der Produktion von Bicarbonationen und einer anschließenden Reduktion der neuronalen Erregbarkeit. Die molekularen Zielstrukturen von this compound umfassen Carboanhydrase-Isoenzyme, die eine entscheidende Rolle bei der Aufrechterhaltung des Säure-Basen-Gleichgewichts im Gehirn spielen .

Wirkmechanismus

Target of Action

Sulthiame primarily targets Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a carbonic anhydrase inhibitor , this compound interacts with its target by inhibiting the activity of the enzyme . This inhibition disrupts the conversion process of carbon dioxide to bicarbonate and protons, leading to changes in the biochemical environment of the cells.

Biochemical Pathways

It is known that the inhibition of carbonic anhydrase can disrupt various physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : After oral ingestion, this compound is rapidly absorbed with a bioavailability of 100% .

- Distribution : The volume of distribution is not known, and plasma protein binding is 29% .

- Metabolism : this compound undergoes moderate metabolism in the liver via unknown isoenzymes to unknown metabolites .

- Excretion : Approximately 32% of an administered dose is excreted unchanged as this compound in urine .

These properties influence the bioavailability of this compound, determining how much of the drug reaches its target sites of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as control of seizures, particularly in benign focal epilepsies of childhood . By inhibiting carbonic anhydrase, this compound disrupts the normal biochemical environment of neurons, which can help to prevent the abnormal electrical discharges that cause seizures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of this compound . Additionally, individual patient characteristics, such as age and body weight, can influence the serum concentration of this compound .

Biochemische Analyse

Biochemical Properties

Sulthiame plays a significant role in biochemical reactions by inhibiting the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide and the dehydration of bicarbonate. By inhibiting carbonic anhydrase, this compound affects the balance of carbon dioxide and bicarbonate in tissues, which can influence various physiological processes. This compound interacts with carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways and gene expression, leading to its antiseizure effects. This compound’s inhibition of carbonic anhydrase can alter the pH balance within cells, affecting cellular metabolism and function. Additionally, this compound has been observed to impact the activity of other ion channels and transporters, further influencing cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and an increase in carbon dioxide levels within cells. The resulting changes in pH can affect various cellular processes, including enzyme activity and ion transport. This compound may also interact with other proteins and enzymes, although these interactions are less well understood. The compound’s ability to modulate ion channels and transporters contributes to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antiseizure properties. Prolonged exposure to this compound may also lead to adaptive changes in cells, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces seizure activity without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including metabolic acidosis and renal dysfunction. These dose-dependent effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. The inhibition of this enzyme affects the metabolism of carbon dioxide and bicarbonate, leading to changes in metabolic flux and metabolite levels. This compound is metabolized in the liver, although the specific enzymes involved in its biotransformation are not well characterized. The compound is excreted primarily through the kidneys, with a significant portion being eliminated unchanged .

Transport and Distribution

This compound is rapidly absorbed after oral ingestion and is distributed throughout the body It has a moderate affinity for plasma proteins, with approximately 29% of the compound being protein-boundThe compound accumulates in tissues where carbonic anhydrase is highly expressed, such as the kidneys and brain .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase. The compound may also be found in other subcellular compartments, depending on the expression and localization of carbonic anhydrase. This compound’s activity and function can be influenced by its subcellular localization, as well as by post-translational modifications that affect its binding to target proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulthiame is synthesized through a multi-step process involving the reaction of benzenesulfonamide with various reagents to form the final compound. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available.

Industrial Production Methods: In industrial settings, this compound is produced through a controlled chemical synthesis process that ensures high purity and yield. The process involves the use of specialized equipment and conditions to maintain the integrity of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen: Sulthiame unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere solche, die die Sulfonamidgruppe betreffen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Zu den gebräuchlichen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Sulfonamide erzeugen können.

Vergleich Mit ähnlichen Verbindungen

Sulthiame ist unter den Antiepileptika einzigartig aufgrund seines spezifischen Wirkmechanismus als Carboanhydrase-Hemmer. Ähnliche Verbindungen umfassen:

Acetazolamid: Ein weiterer Carboanhydrase-Hemmer, der zur Behandlung von Epilepsie und Glaukom eingesetzt wird.

Topiramat: Ein Antiepileptikum mit mehreren Wirkmechanismen, darunter die Carboanhydrase-Hemmung.

Zonisamid: Ein Sulfonamid-Anticonvulsivum, das auch die Carboanhydrase hemmt.

Im Vergleich zu diesen Verbindungen ist this compound besonders wirksam bei der Behandlung von benignen fokalen Epilepsien im Kindesalter und hat ein deutliches pharmakokinetisches Profil .

Eigenschaften

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVCUVYZFYAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023626 | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-56-3 | |

| Record name | Sulthiame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulthiame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulthiame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultiame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTHIAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

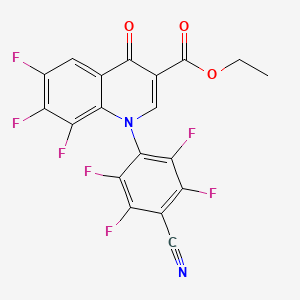

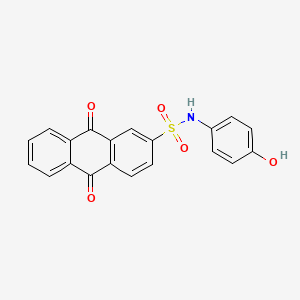

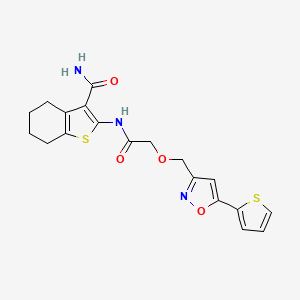

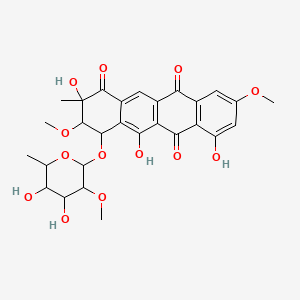

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)

![5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-](/img/structure/B1681120.png)